DPTN dihydrochloride

Catalog No.
S11256760
CAS No.
M.F
C22H20Cl2N4OS
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DPTN dihydrochloride

Product Name

DPTN dihydrochloride

IUPAC Name

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride

Molecular Formula

C22H20Cl2N4OS

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H

InChI Key

GTWKWBXTCBUKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl

DPTN dihydrochloride, with the chemical formula C₁₈H₁₉Cl₂N₄O, is a synthetic compound classified as an antagonist of the adenosine A3 receptor. It is recognized for its potential therapeutic applications, particularly in conditions where modulation of adenosine signaling is beneficial. The compound is characterized by its dual hydrochloride salt form, which enhances its solubility and stability in biological systems. The CAS number for DPTN dihydrochloride is 325767-87-1.

Typical for compounds that interact with biological receptors. Key reactions include:

  • Binding Reactions: DPTN dihydrochloride selectively binds to the adenosine A3 receptor, inhibiting its activity. This interaction can be studied through competitive binding assays.
  • Metabolic Reactions: In biological systems, DPTN dihydrochloride may undergo metabolic transformations mediated by cytochrome P450 enzymes, leading to the formation of various metabolites that could exhibit altered pharmacological effects.

DPTN dihydrochloride exhibits significant biological activity as an antagonist of the adenosine A3 receptor. Its primary actions include:

  • Inhibition of Plasma Extravasation: Studies have shown that DPTN dihydrochloride prevents dye leakage in rat models subjected to plasma extravasation induced by the adenosine A3 receptor agonist IB-MECA, suggesting its potential in treating conditions associated with increased vascular permeability .
  • Anti-inflammatory Properties: By blocking the adenosine A3 receptor, DPTN dihydrochloride may exert anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

The synthesis of DPTN dihydrochloride typically involves multi-step organic reactions, including:

  • Formation of the Core Structure: The initial steps involve constructing the central aromatic ring system through electrophilic aromatic substitution or coupling reactions.
  • Introduction of Functional Groups: Subsequent steps involve adding amine and hydroxyl groups to achieve the desired pharmacophore.
  • Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility.

Detailed synthetic pathways may vary based on specific laboratory protocols and starting materials.

DPTN dihydrochloride has several notable applications:

  • Research Tool: It serves as a valuable tool in pharmacological research to study the role of adenosine receptors in various physiological and pathological processes.
  • Potential Therapeutic Agent: Due to its antagonistic effects on the adenosine A3 receptor, it holds promise for therapeutic applications in conditions such as cancer, cardiovascular diseases, and inflammatory disorders.

Interaction studies involving DPTN dihydrochloride focus on its binding affinity and selectivity towards different adenosine receptors. Key findings include:

  • Selectivity Profile: DPTN dihydrochloride demonstrates a high degree of selectivity for the adenosine A3 receptor over other subtypes (A1 and A2 receptors), which is critical for minimizing side effects associated with non-selective antagonists .
  • Synergistic Effects: Research has indicated potential synergistic effects when used in combination with other pharmacological agents targeting different pathways.

DPTN dihydrochloride shares structural and functional similarities with several other compounds known for their interactions with adenosine receptors. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeReceptor TargetUnique Features
IB-MECAAdenosine A3 AgonistAdenosine A3Agonist role; promotes vasodilation
MRS1191Adenosine A3 AntagonistAdenosine A3Selective antagonist; used in cardiovascular studies
8-(p-sulfophenyl)theophyllineNon-selective AntagonistAdenosine A1/A2/A3Broad-spectrum antagonist; less selective

DPTN dihydrochloride's specificity for the adenosine A3 receptor distinguishes it from non-selective antagonists like 8-(p-sulfophenyl)theophylline, making it a more targeted option for research and potential therapeutic use.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

458.0734878 g/mol

Monoisotopic Mass

458.0734878 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

Explore Compound Types